An In-depth Technical Guide to 3-[(3-Phenylpropyl)amino]propan-1-ol (CAS 4720-37-0)
An In-depth Technical Guide to 3-[(3-Phenylpropyl)amino]propan-1-ol (CAS 4720-37-0)
A comprehensive analysis for researchers, scientists, and drug development professionals.
This guide provides a detailed technical overview of 3-[(3-Phenylpropyl)amino]propan-1-ol, a secondary amino alcohol of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document focuses on its constituent precursors, plausible synthetic routes, predicted physicochemical properties, and potential applications extrapolated from structurally related molecules.
Molecular Structure and Key Features
3-[(3-Phenylpropyl)amino]propan-1-ol is characterized by a propan-1-ol backbone, a secondary amine, and a terminal phenylpropyl group. This unique combination of a hydrophilic alcohol, a basic amine, and a lipophilic phenylpropyl moiety suggests a molecule with amphiphilic properties, potentially influencing its solubility, reactivity, and biological interactions.
The structure can be deconstructed into two primary building blocks:
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3-Aminopropan-1-ol (CAS 156-87-6): A versatile bifunctional molecule containing both a primary amine and a primary alcohol.[1][2]
-
3-Phenylpropyl group: A three-carbon alkyl chain attached to a phenyl ring, which can be introduced via reagents like 3-phenylpropanal or a 3-phenylpropyl halide.[3]
Physicochemical Properties of Precursors
A thorough understanding of the precursors is essential for developing synthetic strategies and predicting the properties of the final compound.
Table 1: Physicochemical Properties of Key Precursors
| Property | 3-Aminopropan-1-ol | 3-Phenylpropanal | 3-Phenylpropyl bromide |
| CAS Number | 156-87-6[1] | 104-53-0 | 637-59-2 |
| Molecular Formula | C₃H₉NO[1] | C₉H₁₀O | C₉H₁₁Br |
| Molecular Weight | 75.11 g/mol [2] | 134.18 g/mol | 199.09 g/mol |
| Appearance | Colorless to pale yellow liquid[2] | Liquid[4] | Liquid |
| Boiling Point | 184-188 °C[1] | 222 °C | 237-238 °C |
| Melting Point | 11.5-12.4 °C[5] | -42 °C | -41 to -40 °C[6] |
| Density | 0.99 g/cm³ at 20 °C[5] | 1.01 g/cm³ at 20 °C | 1.31 g/mL at 25 °C |
| Solubility | Soluble in water, alcohol, and ether.[2] | Not specified, but likely soluble in organic solvents. | Not specified, but likely soluble in organic solvents. |
| Flash Point | 100 °C[5] | 105 °C | 102 °C |
Synthetic Pathways
The synthesis of 3-[(3-Phenylpropyl)amino]propan-1-ol can be approached through several established organic chemistry methodologies. The two most probable routes are reductive amination and nucleophilic substitution (N-alkylation).
Reductive Amination
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and avoids the issue of multiple alkylations that can occur with direct alkylation methods.[7] This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[7][8]
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Imine Formation: In a round-bottom flask, dissolve 3-aminopropan-1-ol (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add 3-phenylpropanal (1 equivalent) to the solution. The reaction can be carried out at room temperature.
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The mixture is stirred to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, a reducing agent is added to the mixture. Sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) are commonly used for this step.[7]
-
The reaction is stirred until the reduction is complete, which can be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: The reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product can then be purified by column chromatography or distillation to yield 3-[(3-Phenylpropyl)amino]propan-1-ol.
Caption: Reductive Amination Workflow
N-Alkylation
Direct N-alkylation involves the reaction of an amine with an alkyl halide. While this method can sometimes lead to over-alkylation, selective mono-N-alkylation of 1,3-amino alcohols has been successfully achieved.[9][10] One approach involves the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN) to protect and activate the amine for selective mono-alkylation.[9][11]
-
Chelate Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-aminopropan-1-ol (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF).
-
Add a solution of 9-BBN (1 equivalent) to form a stable chelate.
-
Deprotonation and Alkylation: A base is added to deprotonate the amine, followed by the addition of 3-phenylpropyl bromide (1 equivalent).
-
The reaction mixture is stirred, and the progress is monitored by TLC.
-
Hydrolysis and Purification: Upon completion, the reaction is worked up with a mild acidic hydrolysis to release the N-alkylated product. The final compound is then purified using standard techniques.
Caption: N-Alkylation Workflow
Potential Applications in Drug Development
While there is no specific literature on the applications of 3-[(3-Phenylpropyl)amino]propan-1-ol, the structural motifs present in the molecule are found in various pharmacologically active compounds. Amino alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals.
The presence of the phenylpropyl group and the amino alcohol functionality suggests potential for this molecule to serve as a key intermediate or a scaffold in the development of new therapeutics. For instance, a structurally related compound, 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, has been studied as a potent cerebral vasodilator.[9] This indicates that N-substituted propanolamines can possess significant biological activity.
Safety and Handling
As there is no specific safety data for 3-[(3-Phenylpropyl)amino]propan-1-ol, a conservative approach based on the known hazards of its precursors is recommended.
-
3-Aminopropan-1-ol: This compound is corrosive and can cause severe skin burns and eye damage.[12][13] It is also harmful if swallowed.[13]
-
3-Phenylpropanal: It is considered a hazardous substance and can cause skin sensitization, as well as irritation to the eyes, respiratory system, and skin.[14]
-
3-Phenylpropyl bromide: This is an irritant to the skin, eyes, and respiratory system.
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
3-[(3-Phenylpropyl)amino]propan-1-ol is a molecule with potential utility in synthetic and medicinal chemistry. While direct experimental data is scarce, this guide provides a comprehensive framework for its synthesis, predicted properties, and potential applications based on the well-characterized properties of its precursors and related compounds. The synthetic routes outlined, particularly reductive amination, offer a reliable means of accessing this compound for further research and development. As with any novel chemical entity, thorough characterization and safety evaluation are paramount for any future studies.
References
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3-Phenylpropanal. (2010, April 8). In FooDB. Retrieved March 7, 2026, from [Link]
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3-Amino-1-propanol. (n.d.). In Grokipedia. Retrieved March 7, 2026, from [Link]
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3-Amino-1-propanol. (n.d.). In PubChem. Retrieved March 7, 2026, from [Link]
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Synthesis of 3-amino-1-phenyl-propan-1-ol. (n.d.). In PrepChem.com. Retrieved March 7, 2026, from [Link]
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3-Aminopropanol: polymolecular structures that determine unique solvation motifs. (n.d.). In ResearchGate. Retrieved March 7, 2026, from [Link]
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Cas 40898-94-0,1-Amino-1-propanol. (n.d.). In LookChem. Retrieved March 7, 2026, from [Link]
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A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.). In ResearchGate. Retrieved March 7, 2026, from [Link]
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Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. (2004, September 30). In PubMed. Retrieved March 7, 2026, from [Link]
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22.4e Synthesis of Amines Reductive Amination. (2018, September 21). In YouTube. Retrieved March 7, 2026, from [Link]
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